molecular formula C5H8NNaO2 B7952607 sodium;(2S)-pyrrolidine-2-carboxylate

sodium;(2S)-pyrrolidine-2-carboxylate

Cat. No.: B7952607
M. Wt: 137.11 g/mol
InChI Key: CUTQWXGMRNLXQC-WCCKRBBISA-M
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Description

Sodium;(2S)-pyrrolidine-2-carboxylate, also known as sodium proline, is a sodium salt of the amino acid proline. Proline is a non-essential amino acid that plays a crucial role in protein synthesis and structure. The compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. This unique structure contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;(2S)-pyrrolidine-2-carboxylate can be synthesized through the neutralization of proline with sodium hydroxide. The reaction typically involves dissolving proline in water and then adding sodium hydroxide to the solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques, such as crystallization and filtration, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Sodium;(2S)-pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into other forms, such as its corresponding alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyproline, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Sodium;(2S)-pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in protein folding and stability.

    Medicine: Research explores its potential therapeutic effects, particularly in collagen synthesis and wound healing.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of sodium;(2S)-pyrrolidine-2-carboxylate involves its incorporation into proteins and peptides. The pyrrolidine ring structure influences the folding and stability of proteins, making it essential for proper protein function. The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

    L-proline: The parent amino acid of sodium;(2S)-pyrrolidine-2-carboxylate.

    Hydroxyproline: A hydroxylated derivative of proline, important in collagen stability.

    Pyrrolidine: The basic structure without the carboxylate group.

Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in various industrial and research applications where solubility is crucial.

Properties

IUPAC Name

sodium;(2S)-pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.Na/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);/q;+1/p-1/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTQWXGMRNLXQC-WCCKRBBISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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